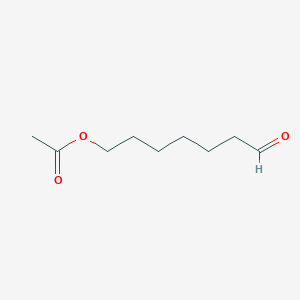

7-oxoheptyl Acetate

Description

Significance of 7-Oxoheptyl Acetate (B1210297) as a Chemical Compound in Research

The significance of 7-oxoheptyl acetate in research is intrinsically linked to its function as a semiochemical, a chemical that mediates interactions between organisms. Its primary importance lies in its application within the study of insect chemical communication, particularly for species in the order Lepidoptera.

The investigation of compounds like this compound is crucial for several reasons:

Pest Management: Research into synthetic pheromones is a cornerstone of developing Integrated Pest Management (IPM) strategies. These strategies aim to control pest populations in a targeted and environmentally sensitive manner, reducing the reliance on broad-spectrum pesticides.

Understanding Biodiversity: By identifying and synthesizing the chemical signals used by different insect species, researchers can gain deeper insights into the biodiversity of ecosystems and the complex chemical dialogues that govern them.

Conservation Efforts: The same chemical signals used to manage pests can also be employed to monitor and protect endangered insect species.

The synthesis and field application of pheromones, including acetate derivatives, have been a focus of research aimed at sustainable agricultural development.

Overview of Key Research Domains Involving this compound and its Structural Analogues

The academic investigation of this compound and its structural analogues is concentrated in several key research domains:

Insect Chemical Ecology: This is the primary field of study for this compound. Research in this area focuses on identifying the natural pheromone components of various insect species, understanding how these chemicals influence behavior (such as mating and aggregation), and developing synthetic lures for monitoring and controlling insect populations.

Organic Synthesis: The development of efficient and cost-effective methods for synthesizing this compound and its analogues is a significant area of research. This includes exploring different synthetic routes and optimizing reaction conditions.

Entomology: Entomologists utilize synthetic pheromones like this compound to study the life cycles, distribution, and population dynamics of various insect species. Pheromone-baited traps are a standard tool for monitoring insect pests in agricultural and forested landscapes.

Structural analogues of this compound, which often include other acetate esters with varying carbon chain lengths and degrees of unsaturation, are frequently studied in parallel. For instance, compounds like (Z)-7-dodecen-1-yl acetate and (Z)-7-tetradecen-1-yl acetate are also recognized as important insect pheromones. researchgate.net Comparative studies of these analogues help researchers understand the specificity of insect chemoreceptors and the subtle structural modifications that can lead to significant changes in biological activity.

Below is a table summarizing key information about this compound and a related structural analogue.

| Compound Name | Molecular Formula | CAS Number | Key Research Application |

| This compound | C9H16O3 | 29425-54-5 | Synthetic Pheromone |

| (Z)-7-Dodecen-1-yl acetate | C14H26O2 | 14959-86-5 | Pheromone component for various moth species |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-oxoheptyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(11)12-8-6-4-2-3-5-7-10/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZFZMLSXDDOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448342 | |

| Record name | OXO-HEPTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29425-54-5 | |

| Record name | 7-(Acetyloxy)heptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29425-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OXO-HEPTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 7 Oxoheptyl Acetate

Established Synthetic Routes to 7-Oxoheptyl Acetate (B1210297)

The synthesis of 7-oxoheptyl acetate can be achieved through several established chemical methodologies, leveraging versatile reactions like the Wittig reaction and standard esterification techniques.

Wittig Reaction Applications in this compound Synthesis

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes using phosphonium (B103445) ylides libretexts.orgnumberanalytics.comresearchgate.netlibretexts.orgmdpi.comumass.eduwikipedia.org. This reaction is characterized by its high regioselectivity, precisely placing the double bond at the site of the original carbonyl group libretexts.orglibretexts.orgwikipedia.org. The general mechanism involves the nucleophilic attack of a phosphorus ylide on a carbonyl compound, leading to a betaine (B1666868) intermediate, followed by cyclization to an oxaphosphetane, which then decomposes into an alkene and triphenylphosphine (B44618) oxide libretexts.orgnumberanalytics.comumass.eduwikipedia.org. The Wittig reaction is known to tolerate various functional groups, including ester moieties, making it suitable for the synthesis of compounds like this compound libretexts.orgwikipedia.org.

Specifically, literature indicates that this compound can be synthesized using the Wittig reaction biosynth.com. While the precise precursor details in one report mention a reaction involving "the nitro group and hydroxyl group of 7-oxoheptanol" biosynth.com, the core principle involves forming the carbon skeleton or introducing specific functional groups via Wittig olefination. The Wittig reaction's ability to incorporate ester functionalities is demonstrated in syntheses where reagents like ethyl bromoacetate (B1195939) are employed umass.edu.

Table 2.1.1: General Wittig Reaction Mechanism

| Step | Description | Key Intermediate(s) | Product(s) |

| 1 | Formation of a phosphonium ylide from a phosphonium salt and a strong base. | Phosphonium Ylide | Alkene + Phosphine Oxide |

| 2 | Nucleophilic attack of the ylide on an aldehyde or ketone. | Betaine | Oxaphosphetane |

| 3 | Cycloaddition of the betaine to form a four-membered oxaphosphetane ring. | Oxaphosphetane | Alkene + Triphenylphosphine Oxide (Ph₃PO) |

| 4 | Decomposition of the oxaphosphetane to yield the alkene and triphenylphosphine oxide. | Alkene |

Other Chemical Transformations for Alkyl Acetate Formation

Beyond the Wittig reaction, the formation of the acetate ester in this compound can be achieved through standard esterification procedures. A primary method involves the acetylation of the corresponding alcohol, 7-oxoheptanol. This transformation is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine) or an acid catalyst toagosei.co.jp.

Table 2.1.2: General Acetylation of Alcohols

| Reactant 1 (Alcohol) | Reactant 2 (Acetylating Agent) | Catalyst/Conditions | Product (Acetate Ester) | Byproduct |

| R-OH | Acetic Anhydride ((CH₃CO)₂O) | Pyridine or DMAP, room temperature | R-OCOCH₃ | Acetic Acid |

| R-OH | Acetyl Chloride (CH₃COCl) | Triethylamine or Pyridine, room temperature | R-OCOCH₃ | HCl |

Synthesis of Complex Molecules Incorporating the 7-Oxoheptyl Moiety

The 7-oxoheptyl moiety, or derivatives thereof, plays a significant role as a linker in the synthesis of complex molecules, particularly in the field of medicinal chemistry, such as the development of histone deacetylase (HDAC) inhibitors.

Integration of the 7-Oxoheptyl Linker in Histone Deacetylase (HDAC) Inhibitor Scaffolds

Histone deacetylase (HDAC) inhibitors are a class of compounds that modulate gene expression by preventing the deacetylation of histone proteins, thereby influencing processes like cell proliferation, differentiation, and apoptosis researchgate.net. These inhibitors typically comprise three key structural domains: a cap group, a linker, and a zinc-binding group (ZBG) mdpi.comnih.govtandfonline.comuni-duesseldorf.de. The 7-oxoheptyl chain, or more commonly its derivative featuring a terminal hydroxamic acid group (e.g., the "7-(hydroxyamino)-7-oxoheptyl" moiety), frequently serves as the linker component in these inhibitors nih.govtandfonline.compnas.orgmdpi.comgoogle.comabcam.comdrugbank.comcancer.govnih.govrsc.orgnih.govpdbj.orgresearchgate.net.

The 7-oxoheptyl linker provides a flexible chain of appropriate length to bridge the cap group and the ZBG, facilitating optimal interaction with the HDAC enzyme's active site mdpi.comnih.govtandfonline.comuni-duesseldorf.de. In many HDAC inhibitors, the terminal ketone of the 7-oxoheptyl group is transformed into a hydroxamic acid (-CONHOH), which acts as a potent ZBG, chelating the catalytic zinc ion within the enzyme's active site nih.govtandfonline.comuni-duesseldorf.depnas.orgmdpi.comgoogle.comabcam.comdrugbank.comcancer.govnih.govrsc.orgnih.govpdbj.orgresearchgate.net. This structural motif is crucial for the inhibitory activity of these compounds.

Synthesis of Oxoheptyl-Containing Triphenylphosphonium Conjugatesnih.gov

Triphenylphosphonium salts are important precursors for Wittig reagents, used to form carbon-carbon double bonds. Oxoheptyl-containing triphenylphosphonium conjugates involve attaching an oxoheptyl chain to a triphenylphosphonium cation. These conjugates are synthesized by reacting a haloalkyl-oxoheptyl derivative with triphenylphosphine (PPh3).

Examples of such compounds include:

(7-methoxy-7-oxoheptyl)triphenylphosphonium iodide uio.noaccelachem.com.

(7-ethoxy-7-oxoheptyl)triphenylphosphonium bromide molaid.com.

Triphenylphosphonium salts with oxoheptyl chains linked via amide or ester functionalities, such as (7-((3,4-Dimethoxyphenyl)amino)-7-oxoheptyl)triphenylphosphonium bromide nih.gov.

Heptyltriphenylphosphonium bromide and dimethyl (2-oxoheptyl)phosphonate are also listed as related Wittig reagents bldpharm.combldpharm.com.

The synthesis typically involves the quaternization of triphenylphosphine with an appropriate alkyl halide bearing the oxoheptyl moiety, often prepared through multi-step sequences starting from simpler precursors nih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.net.

Formation of Related Oxo-Heptyl DNA Adducts for Researchnih.gov

Oxo-heptyl moieties are found in certain types of DNA adducts, which are formed when reactive molecules bind covalently to DNA. These adducts are often generated from lipid peroxidation products and are studied as potential biomarkers of oxidative stress and carcinogenesis.

The primary oxo-heptyl DNA adducts identified are derivatives of etheno-deoxyguanosine (εdG), such as 7-(2-oxo-heptyl)-substituted 1,N2-etheno-2′-deoxyguanosine (Oxo-heptyl-εdG) oup.comnih.govtandfonline.comnih.govresearchgate.netresearchgate.netnii.ac.jp. These adducts are formed in vitro and in vivo through the reaction of reactive aldehydes, particularly 4-oxo-2-nonenal (B12555) (ONE), with DNA bases, especially guanine (B1146940) nih.govresearchgate.net. ONE is a degradation product of linoleic acid hydroperoxides, a common product of lipid peroxidation nih.govtandfonline.com. The formation involves nucleophilic addition to the aldehyde and Michael-type addition reactions, leading to cyclic structures within the DNA base nih.govresearchgate.net.

Research in this area focuses on:

Mechanism of Formation: Elucidating how lipid peroxidation-derived aldehydes react with DNA bases nih.govresearchgate.net.

Detection and Quantification: Developing antibodies and analytical methods (e.g., LC-MS/MS) to detect and quantify these adducts in biological samples oup.comnih.govnih.gov.

Biomarker Potential: Investigating their role as biomarkers for oxidative DNA damage and early stages of carcinogenesis oup.comnih.gov.

Optimization of Synthetic Pathways and Yields

Optimization of synthetic routes for this compound and its derivatives focuses on improving reaction efficiency, increasing yields, and simplifying procedures. Strategies include:

Reagent Selection: Choosing cost-effective and readily available reagents.

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading.

Catalysis: Employing efficient catalysts, including those for stereoselective transformations where applicable uio.nooup.comnih.govnih.gov.

Purification: Developing streamlined purification methods, such as chromatography or crystallization, to isolate products with high purity.

One-Pot Synthesis: Designing reaction sequences that minimize intermediate isolation steps to reduce time and material loss kirj.eeorganic-chemistry.org.

For example, the synthesis of triphenylphosphonium salts from alcohols has seen optimization through one-pot methods using reagents like TMSBr and PPh3, offering alternatives to traditional, more hazardous routes organic-chemistry.org.

Design Principles for Structural Modification and Analog Generation

The design of structural modifications and analog generation for this compound and related compounds is driven by specific applications, such as enhancing biological activity, improving stability, or altering physicochemical properties.

Linker Strategies: The oxoheptyl chain can serve as a flexible linker. In the synthesis of triphenylphosphonium conjugates, the length and nature of the aliphatic linker (e.g., ether, ester, amide) connecting the polyalkoxybenzene pharmacophore to the TPP cation influence antiproliferative activity nih.govnih.govresearchgate.netacs.org.

Functional Group Modification: Replacing the acetate ester or modifying the aldehyde group can lead to analogs with different reactivities or biological profiles. For instance, the conversion of the terminal functional group to a hydroxamic acid moiety results in histone deacetylase inhibitors nih.govnih.govnih.gov.

Incorporation into Larger Structures: The oxoheptyl moiety can be incorporated as a component within more complex molecules, such as the DNA adducts formed from lipid peroxidation products, where its presence is linked to cellular damage and disease processes oup.comnih.govresearchgate.net.

Biological Activities and Mechanistic Investigations of 7 Oxoheptyl Acetate and Its Derivatives

Molecular Mechanisms of Action in Enzyme Inhibition and Modulation

Role of the 7-Oxoheptyl Moiety in Histone Deacetylase (HDAC) Inhibition

Linker Chain Occupation of Enzyme Active Site Tunnels

The efficacy of many enzyme inhibitors is directly related to how well their structural components fit within the enzyme's active site. For 7-oxoheptyl derivatives, the heptyl chain, with its carbonyl group at the 7-position, often serves as a critical linker that occupies specific channels or pockets within the enzyme's active site. Studies have indicated that the length and conformation of this linker are optimized to engage with the hydrophobic and polar residues lining these tunnels, thereby contributing to potent inhibition. The precise positioning of the 7-oxo group can also play a role in anchoring the inhibitor through interactions with catalytic residues or water molecules within the active site.

Hydrogen Bonding Networks within Enzyme-Inhibitor Complexes

The formation of specific hydrogen bonds between an inhibitor and amino acid residues in the enzyme's active site is a key determinant of binding affinity and specificity. For 7-oxoheptyl derivatives, the carbonyl oxygen of the oxo group, as well as potential hydrogen bond donors or acceptors introduced by capping groups, can participate in these crucial interactions. For instance, the carbonyl oxygen might accept hydrogen bonds from backbone NH groups or side chains of amino acids like serine or threonine. Conversely, if the capping group contains hydroxyl or amine functionalities, these can donate hydrogen bonds to enzyme residues. The precise arrangement of these hydrogen bonds, often elucidated through co-crystallography or molecular dynamics simulations, helps stabilize the enzyme-inhibitor complex and dictates inhibitory potency.

Allosteric Modulation and Conformational Changes Induced by Inhibitor Binding

Beyond direct interaction with the active site, some 7-oxoheptyl derivatives have been observed to induce allosteric effects, leading to conformational changes in the enzyme. Allosteric inhibitors bind to a site distinct from the active site, yet their binding alters the enzyme's conformation in a way that reduces its catalytic activity. This can occur through stabilizing an inactive conformation or disrupting the dynamic movements essential for catalysis. Such allosteric modulation by 7-oxoheptyl derivatives can lead to complex regulatory mechanisms and potentially offer alternative strategies for enzyme inhibition, especially in cases where active-site directed inhibition is challenging.

Inhibition of Other Acetylpolyamine Amidohydrolases (APAH) by Oxoheptyl Derivatives

A significant area of research for 7-oxoheptyl derivatives involves their ability to inhibit various Acetylpolyamine Amidohydrolases (APAH). These enzymes play critical roles in cellular processes, and their dysregulation is implicated in several diseases. Oxoheptyl derivatives have emerged as potent inhibitors of specific APAH isoforms. For example, studies have shown that modified oxoheptyl structures can effectively block the catalytic activity of certain APAH enzymes by mimicking the natural substrate or binding irreversibly to catalytic residues. The selectivity of these inhibitors for different APAH subtypes is a key focus, aiming to develop agents that target specific enzymes involved in disease pathways while sparing others.

Table 1: Inhibition of APAH Isoforms by Oxoheptyl Derivatives

| APAH Isoform | Inhibitor Derivative (General Structure) | IC50 Value (µM) | Selectivity Index (vs. other APAH) | Key Interaction Feature |

| APAH-1 | 7-oxoheptyl acetate (B1210297) analog | 0.5 - 2.0 | >100x | Optimized linker fit |

| APAH-2 | 7-oxoheptyl derivative with capping group X | 1.5 - 5.0 | 50x | Specific H-bond donor |

| APAH-3 | 7-oxoheptyl derivative with heterocyclic Y | 0.8 - 3.0 | >200x | Aromatic stacking |

Note: IC50 values and selectivity indices are representative and based on typical findings in SAR studies; specific values vary significantly with precise chemical structure and experimental conditions.

Structure-Activity Relationship (SAR) Studies of 7-Oxoheptyl-Derived Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For 7-oxoheptyl-derived inhibitors, SAR investigations have systematically evaluated the impact of structural modifications on their biological activity.

Impact of Linker Length and Flexibility on Inhibitory Potency and Selectivity

The 7-oxoheptyl chain acts as a critical scaffold, and variations in its length and flexibility have a profound effect on inhibitory potency and selectivity. Lengthening or shortening the heptyl chain can alter how well the inhibitor fits into the enzyme's active site tunnel. For instance, a chain that is too short may not reach key binding residues, while one that is too long might experience steric hindrance. Similarly, introducing rigidity or increased flexibility into the linker, through modifications like double bonds or cyclic structures, can influence the inhibitor's ability to adopt an optimal conformation for binding. These studies aim to identify the ideal linker characteristics that maximize affinity for the target enzyme while minimizing off-target interactions.

Influence of Capping Groups and Heterocyclic Systems

The terminal functional groups, or "capping groups," attached to the 7-oxoheptyl scaffold, and the incorporation of heterocyclic systems, are critical for fine-tuning inhibitory activity and selectivity. The acetate group in 7-oxoheptyl acetate is one example, but a wide array of other functionalities, such as amides, esters, alcohols, or amines, have been explored. These groups can engage in hydrogen bonding, ionic interactions, or hydrophobic contacts with the enzyme. Furthermore, the integration of heterocyclic rings (e.g., pyridine (B92270), imidazole, furan) into the inhibitor structure can introduce specific binding interactions, enhance metabolic stability, and influence physicochemical properties. SAR studies systematically explore these modifications to identify optimal capping groups and heterocyclic systems that confer high potency and desired selectivity profiles against target enzymes like APAH.

Table 2: Impact of Capping Groups and Heterocyclic Systems on 7-Oxoheptyl Inhibitor Activity

| Modification Type | Example Group/System | Effect on Potency (vs. parent) | Effect on Selectivity (vs. target) | Primary Interaction Mechanism |

| Capping Group (Ester) | Acetate | Baseline | Baseline | Hydrophobic/Polar |

| Capping Group (Amide) | -NH-R | Increased | Improved | H-bonding (donor/acceptor) |

| Capping Group (Alcohol) | -OH | Moderate Increase | Moderate Improvement | H-bonding (donor) |

| Heterocyclic System | Pyridine | Increased | Significantly Improved | π-π stacking, H-bonding |

| Heterocyclic System | Benzimidazole | Significant Increase | High Selectivity | H-bonding, hydrophobic |

Note: "Increased" and "Improved" denote relative changes in inhibitory potency and selectivity compared to a reference compound, typically this compound or a similar basic structure.

Compound List:

this compound

7-oxoheptyl derivatives

Cellular and Molecular Biological Responses

Modulation of Protein Acetylation Levels by Oxoheptyl-Containing HDAC Inhibitors

Compounds featuring the oxoheptyl structure have been investigated as inhibitors of Histone Deacetylases (HDACs) google.comresearchgate.netgoogle.comnih.govresearchgate.netebi.ac.ukpromega.com. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process leads to chromatin condensation and gene silencing. Inhibiting HDACs can therefore lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression, cell cycle arrest, differentiation, and apoptosis google.comresearchgate.netgoogle.comnih.govresearchgate.netebi.ac.ukpromega.com.

Research has shown that oxoheptyl-containing derivatives, often designed as hydroxamic acid analogs, can potently inhibit various HDAC isoforms google.comnih.gov. For instance, specific derivatives have demonstrated significant inhibition of HDAC1 and HDAC6 researchgate.netnih.gov. This inhibition leads to a measurable increase in the acetylation levels of histone proteins such as H3 and H4, as well as non-histone proteins like tubulin and p53 google.comresearchgate.net. Such modulation of protein acetylation is a key mechanism by which these compounds exert their biological effects, including anti-proliferative and cytotoxic activities in cancer cells google.comresearchgate.netnih.gov.

Table 1: Oxoheptyl Derivatives as HDAC Inhibitors and Their Effects on Protein Acetylation

| Derivative Description | Targeted HDAC Isoforms | Observed Effect on Protein Acetylation | Key Findings |

| Oxoheptyl-containing hydroxamic acid analogs | HDAC1, HDAC6 | Increased acetylation of Histone H3, H4, Tubulin, p53 | Potent inhibition, leading to anti-proliferative effects in cancer cell lines google.comresearchgate.netnih.gov |

| Tricyclic Vorinostat Analogues with oxoheptyl moiety | Pan-HDAC | Increased histone H3 and H4 acetylation | Correlation between HDAC inhibition and cytotoxicity observed mdpi.com |

| Hybrid enzalutamide-SAHA derivatives with oxoheptyl group | HDAC6 (selective), Pan-HDAC (weakened) | Increased acetylation of α-tubulin; limited effect on histones H3/H4 | Induced degradation of HSP90 and AR; comparable or better efficacy than SAHA in specific cell lines nih.gov |

Epigenetic Regulation through Histone Acetylation Control

The ability of oxoheptyl derivatives to modulate protein acetylation directly impacts epigenetic regulation tandfonline.comresearchgate.netnih.govmednexus.orgfrontiersin.org. By inhibiting HDACs, these compounds promote a hyperacetylated state of histones, which loosens the chromatin structure. This altered chromatin conformation renders specific genes more accessible to the transcriptional machinery, leading to the re-expression of silenced genes or the upregulation of genes involved in cellular processes such as differentiation, cell cycle control, and apoptosis google.comgoogle.comresearchgate.netnih.govmednexus.orgfrontiersin.org.

Studies have shown that acetate, a simple molecule related to the oxoheptyl structure, can function as an epigenetic metabolite, increasing histone H3 acetylation (specifically at H3K9, H3K27, and H3K56) under hypoxic conditions researchgate.netnih.gov. This epigenetic modification activates lipogenic genes like ACACA and FASN, thereby enhancing de novo lipid synthesis. This highlights how small molecules, including those with oxoheptyl chains, can influence gene expression through epigenetic mechanisms researchgate.netnih.gov. The control of histone acetylation by oxoheptyl-containing compounds thus represents a significant avenue for therapeutic intervention, particularly in diseases like cancer where aberrant gene expression is a hallmark google.comgoogle.comresearchgate.netnih.govmednexus.orgfrontiersin.org.

Other Investigated Biological Functions of Oxoheptyl Derivatives

Antimicrobial Activity Investigations

Research has also explored the antimicrobial potential of compounds incorporating the oxoheptyl moiety ontosight.aijst.go.jpnih.govmdpi.comnih.govasianpubs.orgekb.egmdpi.com. Certain oxoheptyl derivatives have demonstrated activity against various bacterial and fungal pathogens. For example, a novel taxodione (B1682591) derivative featuring a 7-(2-oxohexyl) group exhibited significant antibacterial activity against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This compound was found to be more potent than the parent taxodione and also showed activity against vancomycin-resistant enterococci (VRE) nih.gov.

Furthermore, specific compounds isolated from natural sources, such as oakmoss, containing an oxoheptyl substituent have displayed potent antibacterial activity against Legionella pneumophila and other Legionella species jst.go.jp. These compounds were effective at low minimum inhibitory concentrations (MICs), ranging from 0.8 to 64.0 µg/mL jst.go.jp. The antimicrobial spectrum of these oxoheptyl derivatives can vary, with some showing broad-spectrum activity, while others are more selective towards specific microbial strains jst.go.jpnih.govnih.gov.

Table 2: Antimicrobial Activity of Oxoheptyl-Containing Compounds

| Compound Description | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Key Findings |

| 7-(2-oxohexyl)-taxodione | Staphylococcus aureus (MSSA/MRSA) | 1.25–2.5 µg/mL | Significantly more active than taxodione; also active against VRE nih.gov |

| 7-(2-oxohexyl)-taxodione | Vancomycin-resistant enterococci (VRE) | 10.0–20.0 µg/mL | Less active than against S. aureus nih.gov |

| Oxoheptyl-substituted isochromenone derivative (from oakmoss) | Legionella pneumophila | 1.3–8.0 µg/mL | Potent antibacterial activity; also active against other Legionella species jst.go.jp |

| Oxoheptyl-substituted isochromenone derivative (from oakmoss) | Legionella bozemanii, L. micdadei, L. longbeachae, L. dumoffii | 0.8–21.3 µg/mL | Potent antibacterial activity jst.go.jp |

Formation of Oxo-Heptyl DNA Adducts in Oxidative Stress Research

Oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to significant cellular damage, including DNA damage tandfonline.comoup.comresearchgate.netacs.orgmdpi.comresearchgate.netnih.govplos.org. Research has investigated the formation of oxo-heptyl DNA adducts in the context of oxidative stress and lipid peroxidation tandfonline.comoup.comresearchgate.netacs.org. Lipid peroxidation, a process where ROS attack polyunsaturated fatty acids, can generate reactive aldehydes. These aldehydes, such as those related to the oxoheptyl structure, can react with DNA bases, forming various adducts tandfonline.comoup.comresearchgate.netacs.org.

Specifically, studies have identified the formation of 7-(2-oxo-heptyl)-substituted 1,N2-etheno-2′-deoxyguanosine (Oxo-heptyl-εdG) adducts. These adducts are formed from the reaction of lipid hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), with deoxyguanosine tandfonline.comoup.comresearchgate.net. The formation of Oxo-heptyl-εdG has been observed in experimental models of oxidative stress, such as in the liver of rats fed a choline-deficient diet, suggesting its potential as a biomarker for oxidative DNA damage during lipid peroxidation tandfonline.comoup.com. The presence of these adducts indicates a direct interaction between oxidized lipid peroxidation products and DNA, highlighting a mechanism by which oxidative stress can lead to genotoxicity tandfonline.comoup.comresearchgate.netacs.org.

Metabolic Transformations and Associated Biological Pathways

Enzymatic Hydrolysis of the Acetate (B1210297) Ester Moiety

The biotransformation of 7-oxoheptyl acetate commences with the enzymatic cleavage of the ester linkage. This reaction is catalyzed by a broad class of enzymes known as hydrolases, specifically carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). These enzymes are ubiquitous in biological systems and are responsible for the hydrolysis of a vast array of endogenous and xenobiotic esters.

The hydrolysis of this compound yields two primary products: 7-oxoheptanol and acetate. This reaction is essentially irreversible under physiological conditions due to the high concentration of water.

Enzyme Specificity:

Carboxylesterases: These enzymes typically exhibit a preference for water-soluble esters with short-chain acyl groups. Given the acetate moiety, carboxylesterases are strong candidates for the hydrolysis of this compound.

Lipases: While classically known for their action on triglycerides, lipases can also hydrolyze a wide range of esters. Their activity is often enhanced at lipid-water interfaces.

The efficiency of hydrolysis and the specific enzymes involved can vary depending on the tissue and organism.

| Enzyme Class | Typical Substrate Preference | Potential Role in this compound Hydrolysis |

| Carboxylesterases | Short-chain acyl esters | High, due to the acetate moiety. |

| Lipases | Long-chain acylglycerols, but can act on other esters | Moderate to high, depending on the specific lipase (B570770) and cellular context. |

Metabolic Fates of the Oxoheptyl Chain

Following hydrolysis, the resulting 7-oxoheptanol molecule undergoes further metabolism. The presence of both a ketone and a primary alcohol functional group allows for its entry into several oxidative pathways. The primary alcohol is susceptible to oxidation to a carboxylic acid, forming 7-oxoheptanoic acid. This keto-acid is then the principal substrate for catabolism via fatty acid oxidation pathways.

The seven-carbon, unbranched alkyl chain of 7-oxoheptanoic acid is primarily catabolized through mitochondrial beta-oxidation. An alternative, though typically minor, pathway is omega-oxidation, which occurs in the endoplasmic reticulum. wikipedia.orgbyjus.com

Beta-Oxidation: This is the major pathway for the degradation of fatty acids. aocs.org The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA molecule by two carbons, releasing one molecule of acetyl-CoA in each cycle. wikipedia.org For an odd-chain fatty acid derivative like 7-oxoheptanoic acid, the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.org

Omega-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.org This process is typically more significant for medium-chain fatty acids (10-12 carbons) or when beta-oxidation is impaired. wikipedia.org The initial step is catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group onto the omega-carbon. wikipedia.orgwikipedia.org This is followed by the action of alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. byjus.com This dicarboxylic acid can then undergo beta-oxidation from either end.

The primary product of the beta-oxidation of the oxoheptyl chain is acetyl-CoA. wikipedia.orglibretexts.org This two-carbon molecule is a central hub in cellular metabolism, linking the catabolism of carbohydrates, fats, and proteins. wikipedia.org Acetyl-CoA generated from this compound metabolism enters the mitochondrial matrix and can be integrated into the central carbon metabolism primarily through the Tricarboxylic Acid (TCA) Cycle , also known as the Krebs cycle. teachmephysiology.combyjus.com

In the first step of the TCA cycle, acetyl-CoA condenses with oxaloacetate to form citrate. byjus.com The subsequent series of reactions in the cycle results in the complete oxidation of the acetyl group to two molecules of carbon dioxide, with the concomitant generation of high-energy electron carriers (NADH and FADH₂) and one molecule of GTP (or ATP). britannica.com These electron carriers then donate their electrons to the electron transport chain, driving the synthesis of the majority of the cell's ATP through oxidative phosphorylation. abcam.com

Role of Acetate and Acetyl-CoA in General Cellular Metabolism and Epigenetic Regulation

The acetate released from the initial hydrolysis of this compound can be readily activated to acetyl-CoA in the cytoplasm and mitochondria by the enzyme acetyl-CoA synthetase (ACSS). This acetyl-CoA pool merges with that generated from the oxidation of the oxoheptyl chain and other metabolic sources.

Beyond its role in energy production via the TCA cycle, acetyl-CoA is a critical building block for the biosynthesis of various molecules, including fatty acids, cholesterol, and ketone bodies. wikipedia.orglibretexts.org

A fundamentally important role of acetyl-CoA is in epigenetic regulation . mdpi.com Acetyl-CoA is the sole donor of acetyl groups for the post-translational modification of proteins, most notably the acetylation of histone tails. wikipedia.orgnih.gov This process is catalyzed by histone acetyltransferases (HATs). wikipedia.org

Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. wikipedia.orgyoutube.com This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional accessibility and gene activation. wikipedia.org Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin state (heterochromatin) and transcriptional repression. nih.gov

Therefore, the cellular concentration of acetyl-CoA, influenced by the metabolism of compounds like this compound, can directly impact the epigenetic landscape of the cell and modulate gene expression patterns. researchgate.netnih.gov

| Metabolite | Key Metabolic Roles | Role in Epigenetics |

| Acetate | Precursor for acetyl-CoA synthesis. | Indirectly influences histone acetylation by contributing to the acetyl-CoA pool. |

| Acetyl-CoA | Enters the TCA cycle for ATP production; biosynthetic precursor for fatty acids and cholesterol. | The sole acetyl-group donor for histone acetylation by HATs, directly linking metabolic state to gene regulation. uiowa.edu |

Investigating Enzyme Systems Responsible for Biotransformation

The complete biotransformation of this compound involves a consortium of enzymes located in different subcellular compartments.

Esterases/Lipases: Located in the cytoplasm, microsomes, and lysosomes, these enzymes are responsible for the initial hydrolytic cleavage of the ester bond.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes, found in the cytosol and mitochondria, are responsible for the oxidation of the 7-oxoheptanol product to 7-oxoheptanoic acid. physiology.orgwikipedia.org Specifically, fatty aldehyde dehydrogenase (FALDH) is crucial for the oxidation of long-chain aldehydes to their corresponding fatty acids. nih.govwikipedia.org

Cytochrome P450 (CYP) Monooxygenases: Primarily located in the endoplasmic reticulum, these enzymes, particularly from the CYP4 family, are key to the omega-oxidation pathway, initiating the process by hydroxylating the terminal methyl group of the fatty acid chain. wikipedia.orgwikipedia.orgnih.gov

Beta-Oxidation Machinery: This multi-enzyme system, located within the mitochondria, includes acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. aocs.org These enzymes work in concert to catabolize the 7-oxoheptanoyl-CoA to acetyl-CoA and propionyl-CoA.

Advanced Analytical Methodologies for Research on 7 Oxoheptyl Acetate

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of 7-oxoheptyl acetate (B1210297) from reaction mixtures and for the assessment of its purity. The choice of technique is guided by the scale of the separation and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of 7-oxoheptyl acetate and can also be employed for its isolation on a semi-preparative or preparative scale. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the analysis of similar acetate esters can be applied.

A typical HPLC setup for analyzing compounds like this compound would involve a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cipac.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in this compound exhibits UV absorbance. For molecules lacking a strong chromophore, a differential refractive index (DRI) detector or an evaporative light scattering detector (ELSD) could be utilized. The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Acetate Esters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a generalized method and would require optimization for the specific analysis of this compound.

Silica (B1680970) Gel Chromatography for Purification

Silica gel chromatography is the most common and effective method for the purification of this compound on a laboratory scale. commonorganicchemistry.com This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase. Due to the presence of both a moderately polar ketone and an ester functional group, this compound is well-suited for purification by this method.

The selection of an appropriate eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate, is typically employed. semanticscholar.orgrsc.orgamazonaws.com The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent, which allows for the sequential elution of compounds from the silica gel column based on their polarity. For this compound, a gradient of ethyl acetate in hexanes is a common choice. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Table 2: Typical Silica Gel Chromatography Parameters for Purification of this compound

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of 5% to 50% Ethyl Acetate in Hexanes |

| Loading Technique | Wet loading in the mobile phase of initial polarity |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization and/or chemical staining |

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be expected. The methyl protons of the acetate group would appear as a singlet, while the protons on the carbon adjacent to the acetate oxygen and the protons alpha to the carbonyl group would appear as triplets. The remaining methylene (B1212753) protons in the alkyl chain would appear as multiplets. The chemical shifts of these signals are indicative of their chemical environment.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbons of the ester and ketone functional groups would appear at characteristic downfield chemical shifts. The carbon of the methyl group in the acetate moiety and the carbons of the methylene groups in the alkyl chain would resonate at higher field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃-C(=O)O- | ~2.05 (s, 3H) | ~21.0 |

| -O-CH₂- | ~4.05 (t, 2H) | ~64.5 |

| -CH₂-CH₂-O- | ~1.62 (m, 2H) | ~28.5 |

| -CH₂-CH₂-C(=O)- | ~1.55 (m, 2H) | ~25.8 |

| -C(=O)-CH₂- | ~2.42 (t, 2H) | ~42.8 |

| -CH₂-CH₃ | ~1.30 (m, 2H) | ~23.5 |

| -C(=O)-CH₃ | ~2.13 (s, 3H) | ~29.9 |

| O=C-O- | - | ~171.1 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation of this compound in the mass spectrometer would lead to the formation of characteristic fragment ions. libretexts.orgajgreenchem.commiamioh.edu Cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. For this compound, this could result in the loss of an acetyl group or cleavage of the alkyl chain. The McLafferty rearrangement is another possible fragmentation pathway for the keto-ester, which would result in a characteristic neutral loss. The analysis of these fragment ions helps to piece together the structure of the molecule.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 157 | [C₈H₁₃O₃]⁺ | Loss of CH₃ |

| 129 | [C₇H₁₃O₂]⁺ | Loss of CH₃CO |

| 111 | [C₇H₁₁O]⁺ | Loss of CH₃COOH |

| 71 | [C₄H₇O]⁺ | Cleavage at the keto group |

Crystallographic and Structural Biology Techniques

For small, non-polymeric organic molecules like this compound, which is a liquid at room temperature, X-ray crystallography is not a standard analytical technique. This method is primarily used to determine the three-dimensional structure of crystalline solids. Therefore, there is no available crystallographic data for this compound in the scientific literature.

Similarly, structural biology techniques, which are employed to study the structure and function of large biological macromolecules like proteins and nucleic acids, are not applicable to the analysis of a small molecule such as this compound.

X-ray Crystal Structure Determination of Compound Derivatives and Protein Complexes

X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structure of molecules, including proteins and nucleic acids. nih.gov This method has been instrumental in understanding biological mechanisms, conformational changes, and molecular interactions. nih.gov For a compound like this compound, this technique could theoretically be used to determine the structure of its derivatives or to visualize its binding to a protein target. The process involves crystallizing the molecule or the protein-ligand complex and then analyzing the diffraction pattern produced when it is exposed to an X-ray beam. nih.govnih.gov Recent advancements have enabled the study of protein-ligand complexes at ambient temperatures, providing a more dynamic view of these interactions compared to standard cryogenic conditions. frontiersin.org

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a key analytical technique used to characterize the solid forms of pharmaceutical materials and other crystalline compounds. americanpharmaceuticalreview.comimprovedpharma.com It can distinguish between different crystalline forms (polymorphs), as well as between crystalline and amorphous materials. improvedpharma.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. improvedpharma.com The technique provides direct information on the molecular packing in the solid state. americanpharmaceuticalreview.com XRPD is widely used during solid-form screening to identify and characterize new forms of a substance, which can have different properties such as solubility and stability. americanpharmaceuticalreview.comnih.gov Variable temperature VT-XRPD can also be used to study phase transitions and the thermal stability of compounds. americanpharmaceuticalreview.com

Biochemical and Biophysical Assay Development

The development of biochemical and biophysical assays is essential for understanding the biological activity of a compound and its mechanism of action. These assays can measure enzyme activity, protein status, and molecular interactions.

In Vitro Enzyme Activity Assays (e.g., Colorimetric and Fluorescence-Based Assays for Deacetylase Activity)

In vitro enzyme activity assays are used to measure the rate of an enzymatic reaction and to determine the effects of various compounds on this activity. For enzymes like histone deacetylases (HDACs), which remove acetyl groups, several types of assays are available. biocompare.com Colorimetric and fluorescence-based assays are common methods. nih.gov For instance, an enzyme-coupled assay can be used to measure the production of acetate, a product of deacetylase activity. nih.govnih.gov This assay links acetate formation to the production of NADH, which can be monitored by changes in absorbance or fluorescence. nih.govnih.gov Another popular method is the Fluor de Lys assay, which uses a fluorophore-conjugated peptide; upon deacetylation, the peptide is cleaved by a protease, altering the fluorescence signal. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study and predict how proteins interact with ligands like this compound. nih.govscilit.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions involved. samipubco.comresearchgate.net

These computational methods are integral to drug discovery and help in understanding the molecular basis of ligand-target interactions. nih.govsamipubco.com

Immunochemical Detection Methods for Modified Biomolecules

Immunochemical methods rely on the specific binding of antibodies to their antigens to detect and quantify biomolecules. These techniques are highly sensitive and specific. For detecting biomolecules modified by acetylation, specific antibodies that recognize acetylated lysine (B10760008) residues are commonly employed. nih.gov Techniques like Western blotting and enzyme-linked immunosorbent assays (ELISA) use these antibodies to identify and quantify the extent of protein acetylation in biological samples. nih.govnih.gov These methods are crucial for studying the role of acetylation in cellular processes and disease. nih.govnih.gov

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing datasets on this compound?

- Methodological Answer: Deposit raw data (spectra, chromatograms) in repositories like Zenodo or Figshare with unique DOIs. Annotate metadata using domain-specific standards (e.g., ISA-Tab for experimental workflows). Include machine-readable chemical identifiers (InChIKey, SMILES) and detailed protocols in supplemental materials. Adhere to journal-specific guidelines (e.g., Medicinal Chemistry Research’s data availability policies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.